molecular formula C9H7F2NO B14234547 N-(2,6-Difluorophenyl)prop-2-enamide CAS No. 436099-80-8

N-(2,6-Difluorophenyl)prop-2-enamide

Cat. No.: B14234547
CAS No.: 436099-80-8
M. Wt: 183.15 g/mol
InChI Key: SCZIEVTULZYCLG-UHFFFAOYSA-N
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Description

N-(2,6-Difluorophenyl)prop-2-enamide is a fluorinated aromatic amide characterized by a phenyl ring substituted with two fluorine atoms at the 2- and 6-positions and a prop-2-enamide (acrylamide) functional group. The compound’s structure combines the electronic effects of fluorine substituents with the conjugation of the acrylamide moiety, which may influence its physicochemical properties, such as polarity, stability, and intermolecular interactions.

Properties

CAS No.

436099-80-8

Molecular Formula

C9H7F2NO

Molecular Weight

183.15 g/mol

IUPAC Name

N-(2,6-difluorophenyl)prop-2-enamide

InChI

InChI=1S/C9H7F2NO/c1-2-8(13)12-9-6(10)4-3-5-7(9)11/h2-5H,1H2,(H,12,13)

InChI Key

SCZIEVTULZYCLG-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NC1=C(C=CC=C1F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Difluorophenyl)prop-2-enamide typically involves the reaction of 2,6-difluoroaniline with acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Difluorophenyl)prop-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The difluorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl oxides, while reduction can produce difluorophenylamines.

Scientific Research Applications

N-(2,6-Difluorophenyl)prop-2-enamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,6-Difluorophenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activation of the transcription factor NF-κB, which plays a key role in inflammatory responses . The compound may also interact with other cellular proteins and enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares N-(2,6-Difluorophenyl)prop-2-enamide with three structurally related compounds to highlight key differences in substituents, functional groups, and inferred properties.

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Phenyl Ring Amide Type Key Features
This compound C₉H₇F₂NO 183.15 2,6-diF Acrylamide Conjugated double bond, high electronegativity
N-(2,6-Dimethylphenyl)propionamide C₁₁H₁₅NO 177.24 2,6-diCH₃ Saturated amide Lipophilic, steric bulk
2-[(3-Fluorophenyl)amino]-N-phenylpropanamide C₁₅H₁₅FN₂O 258.29 3-F (on separate phenyl) Amino-substituted amide Additional phenyl ring, hydrogen bonding potential
2-Bromo-N-(2,6-difluorophenyl)propanamide C₉H₈BrF₂NO 267.07 2,6-diF Brominated amide Halogenated, increased polarizability
Substituent Effects
  • Fluorine vs. Methyl groups, being bulkier and lipophilic, may increase membrane permeability but reduce solubility in polar solvents .
  • Bromine vs. Acrylamide :
    The brominated analog (2-Bromo-N-(2,6-difluorophenyl)propanamide) replaces the acrylamide with a brominated saturated amide. Bromine’s larger atomic radius and polarizability could alter binding interactions in biological systems compared to the conjugated acrylamide group, which offers rigidity and planar geometry .

Functional Group Variations
  • Acrylamide vs. Saturated Amide :
    The acrylamide group in the target compound introduces conjugation, which may enhance UV absorption and reduce rotational freedom compared to the saturated amide in N-(2,6-dimethylphenyl)propionamide. This rigidity could influence crystal packing or binding to biological targets .

  • Amino-Substituted Amide: 2-[(3-Fluorophenyl)amino]-N-phenylpropanamide contains an additional amino group, enabling hydrogen bonding and increasing polarity. In contrast, the target compound’s acrylamide lacks this feature but benefits from fluorine’s inductive effects .
Hypothesized Physicochemical Properties
  • Lipophilicity (logP) :
    The 2,6-difluoro substitution likely reduces logP compared to methyl-substituted analogs, enhancing aqueous solubility. The brominated analog may exhibit higher logP due to bromine’s hydrophobicity.
  • Melting Points :
    Conjugation in the acrylamide group could increase melting points compared to saturated amides, as seen in similar aromatic systems.
  • Metabolic Stability: Fluorine atoms may slow oxidative metabolism, making the target compound more stable than non-fluorinated analogs in biological environments .

Research Findings and Limitations

While direct experimental data for this compound are scarce in the provided evidence, inferences are drawn from structural analogs:

Fluorinated aromatic amides are often prioritized in drug discovery for their balance of solubility and metabolic stability.

Acrylamide derivatives are studied for their reactivity in polymerization and cross-linking applications.

Limitations :

  • No crystallographic data (e.g., from SHELX-based studies ) are available to confirm conformational preferences.
  • Comparative biological activity data (e.g., binding affinities) are absent.

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